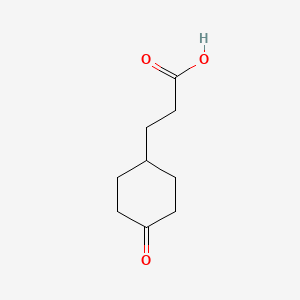

3-(4-Oxocyclohexyl)propionic Acid

描述

Contextualization within Organic Synthesis and Cyclohexanone (B45756) Derivatives

3-(4-Oxocyclohexyl)propionic acid belongs to the broader class of cyclohexanone derivatives, which are pivotal intermediates in organic chemistry. The cyclohexanone ring provides a robust and conformationally well-defined core that can be strategically functionalized. The presence of both a reactive ketone and a carboxylic acid moiety in this compound allows for a wide array of chemical transformations. This dual reactivity enables chemists to selectively modify one functional group while leaving the other intact for subsequent reactions, a key strategy in the multi-step synthesis of complex target molecules.

The compound's structure, featuring a flexible propionic acid side chain attached to a cyclic ketone, offers a unique combination of rigidity and flexibility, influencing its reactivity and the stereochemical outcome of reactions. This makes it an attractive starting material for the synthesis of diverse chemical entities, including bicyclic compounds and molecules with potential applications in medicinal chemistry. oregonstate.edumdpi.com

Historical Development of Research and Initial Synthetic Endeavors

The exploration of this compound and its derivatives is rooted in the broader history of alicyclic chemistry. One of the early and notable methods for its preparation involves the catalytic hydrogenation of 3-(p-hydroxyphenyl)propionic acid. acs.org This transformation, typically carried out using a rhodium on alumina (B75360) catalyst, efficiently converts the aromatic ring of the precursor into a cyclohexane (B81311) ring, yielding the desired keto-acid. acs.org

Another foundational synthetic approach starts from cyclohexanone itself. Through a Michael addition reaction with an acrylate, the propionic acid side chain can be introduced onto the cyclohexanone ring. caltech.edu These early synthetic routes laid the groundwork for the accessibility of this compound, paving the way for its use in more advanced synthetic applications.

A summary of key synthetic methods is presented below:

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-(p-hydroxyphenyl)propionic acid | H₂, 5% Rh/Al₂O₃, Isopropyl acetate, 80 °C, 11.2 bar | This compound | acs.org |

| Cyclohexanone | Acrylate, Heat, Catalyst | 3-(2-Oxocyclohexyl)propanoic acid | |

| Cyclohexanone and Acrylonitrile | Chiral catalyst (potassium thiazolidine-2-thione-4-carboxylate), followed by hydrolysis | (S)-(-)-2-oxocyclohexanepropionic acid | researchgate.net |

Significance as a Multifunctional Scaffold in Academic Investigations

The true value of this compound in modern research lies in its role as a multifunctional scaffold. Its ability to participate in a variety of chemical reactions makes it a versatile starting point for the synthesis of diverse and complex molecules.

Passerini and Ugi Reactions: The carboxylic acid and ketone functionalities of this compound and its isomers make them ideal substrates for multicomponent reactions like the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex, peptide-like structures from simple starting materials. For instance, the reaction of 3-(2-oxocyclohexyl)propanoic acid with an isocyanide and other components can lead to the formation of functionalized bicyclic lactones in a highly diastereoselective manner. d-nb.infovu.nl This approach provides efficient access to novel chemical entities with potential biological activity.

Synthesis of Bicyclic and Spirocyclic Compounds: The intramolecular reactions of this compound derivatives are a powerful tool for the construction of bicyclic systems. For example, treatment of the corresponding tosylate with a base can induce an intramolecular cyclization to form bicyclo[3.3.1]nonanone derivatives. oregonstate.edu This strategy has been employed in the synthesis of various complex natural products and their analogues.

Precursor for Biologically Active Molecules: The scaffold of this compound is found within the structure of more complex molecules with significant biological activities. A notable example is its use in the synthesis of a γ-secretase inhibitor, a class of molecules investigated for the treatment of Alzheimer's disease. acs.org The synthesis involves the reaction of this compound with a Grignard reagent, demonstrating its utility as a key building block in drug discovery programs. acs.org

The following table summarizes some of the key academic investigations utilizing this versatile compound:

| Research Area | Reaction Type | Key Findings | Reference |

| Multicomponent Reactions | Passerini Reaction | Diastereoselective synthesis of functionalized bicyclic lactones. | d-nb.infovu.nl |

| Bicyclic Synthesis | Intramolecular Cyclization | Formation of bicyclo[3.3.1]nonanone systems. | oregonstate.edu |

| Medicinal Chemistry | Synthesis of γ-Secretase Inhibitor | Utilized as a key building block for a potential Alzheimer's disease therapeutic. | acs.org |

| Crystal Engineering | X-ray Crystallography | The crystal structure of its monohydrate reveals a network of hydrogen bonds forming a continuous flat ribbon structure. |

Structure

3D Structure

属性

IUPAC Name |

3-(4-oxocyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUBCBWCNZAGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 4 Oxocyclohexyl Propionic Acid

Exploration of Alkylation-Based Synthetic Routes

Alkylation reactions represent a fundamental strategy for the formation of carbon-carbon bonds in the synthesis of 3-(4-Oxocyclohexyl)propionic acid and its derivatives. These methods typically involve the reaction of a nucleophilic species with an alkyl halide or other electrophilic equivalent.

One common approach involves the alkylation of a pre-formed cyclohexanone (B45756) derivative. For instance, the synthesis of related structures such as 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can be achieved through alkylation reactions starting from a suitable cyclohexanone precursor. smolecule.com Another strategy involves the alkylation of a malonic ester or a similar pronucleophile with a halo-substituted cyclohexanone derivative. The resulting intermediate can then be hydrolyzed and decarboxylated to yield the desired propionic acid side chain.

A notable example in the synthesis of related carbazole (B46965) derivatives involves alkylation using sodium hydride as a base to generate the nucleophile. google.com This reaction can be performed in an organic solvent, sometimes with the addition of a phase-transfer catalyst like benzyltriethylammonium chloride to improve reaction efficiency. google.com This highlights a powerful and adaptable method for introducing alkyl chains onto cyclic systems.

Oxidative Transformations in the Synthesis of the Ketone Moiety

The introduction of the ketone functional group onto the cyclohexane (B81311) ring is a critical step, often accomplished through the oxidation of a corresponding secondary alcohol. This transformation is a cornerstone in many synthetic routes to this compound.

A direct and efficient method involves the oxidation of a precursor such as methyl 3-(4-hydroxycyclohexyl)propanoate. oregonstate.edu This reaction converts the hydroxyl group into the target keto group, yielding the methyl ester of 3-(4-oxocyclohexyl)propanoic acid, which can then be hydrolyzed to the final product. oregonstate.edu Similarly, the oxidation of 3-(4-Oxocyclohexyl)propanol using reagents like pyridinium (B92312) chlorochromate (PCC) can yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid.

Modern synthetic methods often seek to avoid heavy metal oxidants. An alternative approach involves the use of bleach (sodium hypochlorite) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives. google.com This system provides an effective and more environmentally benign route to the oxidation of alcohols to ketones. google.com

Furthermore, oxidative cleavage of alkenes serves as a powerful method for generating ketone and carboxylic acid functionalities. organic-chemistry.org This can be achieved through ozonolysis or by using catalytic amounts of osmium tetroxide (OsO₄) or ruthenium dioxide (RuO₂) with a stoichiometric oxidant like oxone or sodium periodate (B1199274) (NaIO₄). organic-chemistry.orglibretexts.org Such a strategy could involve the cleavage of a bicyclic alkene precursor to form the desired substituted cyclohexanone ring.

Convergent and Linear Multi-Step Synthetic Strategies

The choice between these strategies depends on the complexity of the target molecule and the availability of starting materials. For a relatively simple molecule like this compound, both approaches are viable, but convergent strategies become increasingly advantageous as molecular complexity grows. numberanalytics.com

One-Pot Reaction Sequences and Catalytic Approaches

To enhance efficiency, reduce waste, and simplify procedures, chemists often employ one-pot reactions and catalytic methods. These approaches are highly relevant to the synthesis of this compound.

Industrial production of the related isomer, 3-(2-Oxocyclohexyl)propanoic acid, frequently utilizes a one-pot synthesis method to improve efficiency and yield by combining multiple reaction steps into a single operation. This principle is broadly applicable.

A powerful example is the synthesis of 3-cyclohexylpropionic acid from cinnamic acid in a one-pot, two-step catalytic process. google.com

Catalytic Oxidation: Cinnamic acid is first oxidized in an alkaline solution using a silver-carbon (Ag-C) catalyst and oxygen. google.com

Catalytic Hydrogenation: The resulting intermediate is then hydrogenated in the same pot using a ruthenium-carbon (Ru-C) catalyst under hydrogen pressure to reduce the aromatic ring. google.com

This sequence avoids the isolation of intermediates and leverages robust catalysts for both the oxidation and reduction steps. Other catalytic systems, such as those employing RuO₂/BaTi₄O₉ with NaIO₄, are also effective for cleaving olefin precursors to generate the required functionalities. organic-chemistry.org

Stereoselective Synthesis and Diastereomeric Control in Derivative Formation

When synthesizing derivatives of this compound or when the cyclohexane ring contains additional substituents, controlling the stereochemistry becomes crucial. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities.

Biocatalysis: A particularly powerful approach for achieving high stereoselectivity is the use of enzymes. Biocatalytic methods have been successfully demonstrated for producing optically pure cyclohexanone building blocks. researchgate.net Key enzyme classes for these transformations include:

Lipases: Used for the kinetic resolution of racemic alcohols or esters.

Enoate Reductases (EREDs): Catalyze the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated ketones.

Nitrilases: Can convert a nitrile group into a carboxylic acid under mild conditions, often with high enantioselectivity. researchgate.net

These enzymatic strategies offer a green and highly selective alternative to traditional chemical methods for preparing chiral intermediates. researchgate.net

Chemical Methods: In the absence of suitable biocatalysts, classical chemical methods are employed. This can involve the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Alternatively, a racemic mixture can be separated into its constituent enantiomers through resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-D-tartaric acid (DBTA) or camphorsulfonic acid, followed by separation via crystallization. google.com

Scalability Considerations for Research Material Production

Transitioning a synthetic route from a laboratory-scale experiment to the production of larger, gram-to-kilogram quantities for research presents significant challenges. Key considerations include cost, safety, reagent handling, and process robustness.

Handling highly reactive or hazardous reagents like lithium aluminum hydride requires careful engineering controls, especially at scale. Processes are designed to manage heat evolution and by-product generation safely, for example, by controlling the addition rate and reaction temperature within strict limits. google.com

Biocatalytic processes are also highly scalable. The use of whole-cell biocatalysts can be cost-effective, and scaling up these fermentation-based processes can provide access to gram quantities of chiral intermediates for further research and development efforts. researchgate.net The choice of a scalable route ultimately balances chemical efficiency, operational simplicity, cost of goods, and safety.

Reactivity Profiles and Mechanistic Investigations of 3 4 Oxocyclohexyl Propionic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo several important transformations, including esterification, amidation, and decarboxylation.

Standard acid-catalyzed esterification procedures can be employed to convert 3-(4-oxocyclohexyl)propionic acid into its corresponding esters. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 3-(4-oxocyclohexyl)propanoate. This transformation is a classic example of a Fischer esterification. A patent describes the synthesis of the related methyl 3-(2-oxocyclohexyl)propanoate, highlighting the general applicability of this reaction to cyclohexanone-containing propionic acids. google.com

Amidation reactions, which involve the coupling of the carboxylic acid with an amine, are also feasible. These reactions typically proceed via an activated carboxylic acid derivative, such as an acyl chloride or through the use of coupling agents to facilitate the formation of the amide bond. For example, the reaction of similar cyclohexanone-containing carboxylic acids with amines has been documented in the synthesis of various amide derivatives. rsc.orgfluorochem.co.uk The general approach involves activating the carboxylic acid followed by the addition of the desired amine.

Table 1: Examples of Esterification and Amidation of Cyclohexanone (B45756) Propionic Acid Derivatives

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(2-Oxocyclohexyl)propionic acid | Methanol, Acid Catalyst | Methyl 3-(2-oxocyclohexyl)propanoate | Esterification | google.com |

| Cyclohexanone-derived keto-ester | trans-4-Methylcyclohexylamine | N-(trans-4-Methylcyclohexyl) derivative | Amidation (via ester) | thieme-connect.com |

| 4-Oxocyclohexanecarboxylic acid | Pivaloyl chloride, Amine | N-(4-oxocyclohexyl)pivalamide | Amidation | tdx.cat |

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state, this compound is a γ-keto acid. masterorganicchemistry.comjove.comlibretexts.org The 1,4-relationship between the ketone and the carboxylic acid makes it significantly more stable towards thermal decarboxylation under standard conditions. The mechanism for the facile decarboxylation of β-keto acids involves a six-membered cyclic transition state, which is not possible for γ-keto acids. nih.gov

Decarboxylation of γ-keto acids, if required, typically necessitates more forcing conditions or alternative chemical pathways. One such method involves the Hunsdiecker reaction, where the silver salt of the carboxylic acid reacts with bromine to yield an alkyl halide with the loss of carbon dioxide. jove.com Another potential, though less common, route could involve oxidative decarboxylation methods. A study on the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids to form α-vinyl carbonyl compounds demonstrates an alternative fate for such molecules under specific catalytic conditions. nih.gov

Chemical Transformations of the Cyclohexanone Moiety

The cyclohexanone ring is reactive towards a variety of nucleophiles and can also undergo reactions at the α-positions.

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 3-(4-hydroxycyclohexyl)propanoic acid. nih.govsigmaaldrich.com This reduction can lead to the formation of two diastereomeric products, the cis and trans isomers, depending on the stereochemical course of the hydride attack on the carbonyl group.

The choice of reducing agent and reaction conditions can significantly influence the stereoselectivity of the reduction.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that typically leads to a mixture of the cis and trans alcohols. acs.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, though it may also reduce the carboxylic acid if it is not protected. acs.org

The use of cerium(III) chloride (CeCl₃) in conjunction with NaBH₄ (the Luche reduction) can enhance the selectivity for the formation of the equatorial alcohol, which in this case would be the trans isomer. acs.orgarkat-usa.org

Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally favor the formation of the axial alcohol (cis isomer). arkat-usa.org

Table 2: Stereoselectivity in the Reduction of 4-Substituted Cyclohexanones

| Reducing Agent | Predominant Isomer | Hydride Attack | Reference |

|---|---|---|---|

| NaBH₄ | Mixture of isomers | Axial and Equatorial | acs.org |

| LiAlH₄ | Equatorial alcohol (trans) | Axial | acs.orgsbq.org.br |

| NaBH₄ / CeCl₃ | Equatorial alcohol (trans) | Axial | acs.orgarkat-usa.org |

| L-Selectride® | Axial alcohol (cis) | Equatorial | arkat-usa.org |

The carbonyl group of the cyclohexanone readily undergoes condensation reactions with various nucleophiles.

Nitrogen Nucleophiles: Reactions with primary amines and their derivatives lead to the formation of imines or related products. For example, reaction with hydroxylamine (B1172632) yields an oxime. The synthesis of an oxime from a related diketone by reaction with hydroxylamine hydrochloride has been reported, demonstrating this type of transformation. prepchem.com

Carbon Nucleophiles: The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.comlibretexts.orgmnstate.edudalalinstitute.comwikipedia.org In this reaction, a phosphorus ylide attacks the carbonyl carbon, ultimately replacing the C=O bond with a C=C bond. The reaction of this compound (or its ester) with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 3-(4-methylenecyclohexyl)propionic acid. The choice of ylide determines the structure of the resulting alkene.

The carbon atoms adjacent to the ketone (α-carbons) are susceptible to electrophilic substitution via their enol or enolate forms.

Alpha-Halogenation: The α-bromination of cyclohexanones can be achieved under acidic conditions using bromine (Br₂). reddit.comchegg.comreddit.com The reaction proceeds through the enol form of the ketone. The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks a molecule of bromine.

Alpha-Alkylation: The introduction of an alkyl group at the α-position typically requires the formation of an enolate using a strong base, followed by reaction with an alkyl halide. For instance, the α-methylation of a related 3-(2-oxocyclohexyl)propanoic acid derivative has been demonstrated. caltech.edu The reaction involves deprotonation at the α-carbon to form a nucleophilic enolate, which then displaces the halide from the alkylating agent in an Sₙ2 reaction.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it a key substrate for studying reaction selectivity. The ability to modify one functional group without affecting the other (chemoselectivity), control the position of a reaction (regioselectivity), and dictate the three-dimensional arrangement of atoms (stereoselectivity) is crucial for its application in targeted synthesis.

Chemoselectivity is frequently demonstrated in reactions where the two functional groups exhibit different reactivities. For example, the ketone can be selectively protected as a dimethyl ketal. This protection allows subsequent reactions, such as reduction of the carboxylic acid, to be performed on the side chain without interference from the ketone. oregonstate.edu Conversely, the ketone can be targeted for reduction while the carboxylic acid remains intact. The reduction of a similar, more complex cyclohexanone derivative using sodium borohydride (NaBH₄) was shown to selectively reduce the ketone, yielding a mixture of cis and trans diastereomeric alcohols, demonstrating control over chemoselectivity and highlighting the resulting stereochemical outcomes. nih.gov

Stereoselectivity is a critical consideration, particularly in reactions that create or modify chiral centers. In the synthesis of bicyclic systems from derivatives of this compound, the cyclization of a keto-alcohol derivative can lead to the formation of specific stereoisomers. oregonstate.edu Biocatalysis offers a powerful tool for achieving high stereoselectivity. For instance, in a study on the related 3-(2-oxocyclohexyl)propionic acid, microbial reduction using the fungus Pichia glucozyma resulted in the formation of the corresponding δ-lactone with high enantiomeric excess (94% e.e.), showcasing the exquisite stereocontrol possible with enzymatic transformations. researchgate.net

The regioselectivity of reactions, such as those involving enolate formation, is also a key aspect of the reactivity of cyclohexanone derivatives. While not detailed specifically for the title compound, studies on analogous 2-substituted cycloalkanones show that the course of reactions like hydroxide-mediated C-C bond cleavage is completely regioselective. dtu.dk

The following table summarizes notable findings regarding selectivity in reactions involving this compound and its close analogs.

Table 1: Examples of Selectivity in Reactions of this compound and Analogs

| Reaction Type | Substrate/Analog | Reagents/Conditions | Selectivity Observed & Finding | Citation |

|---|---|---|---|---|

| Ketalization | Methyl 3-(4-oxocyclohexyl)propanoate | Methanol, Acid | Chemoselective : The ketone is protected as a dimethyl ketal, leaving the ester group untouched for further reactions. | oregonstate.edu |

| Ketone Reduction | 4-Hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone | Sodium Borohydride (NaBH₄) | Chemoselective & Stereoselective : The ketone is reduced to a hydroxyl group in the presence of other functionalities, producing a 3:2 mixture of cis/trans diastereomers. | nih.gov |

| Intramolecular Cyclization | 3-(4-Oxocyclohexyl)propyl tosylate | Potassium tert-butoxide | Regio- and Stereoselective : Forms a bicyclo[3.3.1]nonane system, demonstrating control over the ring-forming reaction. | oregonstate.edu |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the precise pathway by which a reaction occurs is fundamental to its optimization and control. For derivatives of this compound, kinetic and spectroscopic analyses are essential tools for elucidating these reaction mechanisms, identifying transient intermediates, and determining rate-limiting steps.

Kinetic studies provide quantitative data on reaction rates. For example, in the hydroxide-mediated cleavage of 2-phenylcyclohexanone, a structural analog, kinetic experiments demonstrated that the reaction is first-order with respect to the hydroxide (B78521) concentration. This finding was crucial in supporting a mechanism involving the nucleophilic attack of a single hydroxide ion in the rate-determining step, rather than a pathway involving a doubly charged intermediate. dtu.dk

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to monitor the progress of reactions. For example, in the reduction of the ketone, the disappearance of the characteristic C=O stretch in the IR spectrum (around 1715 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹) and a new carbinol proton signal in the ¹H-NMR spectrum would confirm the transformation. oregonstate.edu

X-ray crystallography provides definitive structural information. The crystal structure of this compound monohydrate has been determined, revealing a complex hydrogen-bonding network where the water molecule bridges the ketone and carboxylic acid groups of adjacent molecules. researchgate.net This conformational information is vital for understanding intermolecular interactions that can influence reaction pathways in the solid state or in concentrated solutions.

Stopped-flow spectroscopy is a powerful technique for studying rapid reactions and identifying short-lived intermediates. In mechanistic studies of cyclohexanone monooxygenase, an enzyme that catalyzes Baeyer-Villiger type reactions on cyclic ketones, this method was used to distinguish between two possible flavin-oxygen intermediates. By observing spectral changes on a millisecond timescale at different pH values, researchers proved that the deprotonated flavin C4a-peroxide, not the protonated hydroperoxide, is the key nucleophilic species responsible for oxygenating the cyclohexanone substrate. nih.gov

These analytical techniques, while often applied to model systems, provide the framework for understanding the complex reactivity of this compound.

Table 2: Application of Analytical Techniques for Mechanistic Elucidation

| Analytical Technique | Application/Analog Studied | Mechanistic Insight Gained | Citation |

|---|---|---|---|

| Kinetic Experiments | Hydroxide-mediated cleavage of 2-phenylcyclohexanone | Determined reaction order; supported a mechanism with a single negative charge in the rate-determining step. | dtu.dk |

| Stopped-Flow Spectroscopy | Baeyer-Villiger oxidation by Cyclohexanone Monooxygenase | Identified the active catalytic intermediate (flavin C4a-peroxide) by distinguishing its spectral properties and kinetics from other intermediates. | nih.gov |

| X-ray Crystallography | This compound monohydrate | Elucidated the precise solid-state conformation and the extensive hydrogen-bonding network involving the ketone, acid, and water. | researchgate.net |

Derivatization and Analog Synthesis from 3 4 Oxocyclohexyl Propionic Acid

Rational Design and Synthesis of Novel Analogs

Rational drug design is a strategic approach that aims to develop new bioactive molecules by understanding their biological targets. mdpi.com This process often involves selecting a core structure, or scaffold, like 3-(4-oxocyclohexyl)propionic acid, and systematically modifying it to enhance its interaction with specific enzymes or receptors. researchgate.netunits.it The goal is to create analogs with improved potency, selectivity, or other pharmacological properties. researchgate.net

For instance, the cyclohexane (B81311) ring can serve as a non-aromatic bioisostere for a phenyl ring, a common substitution in medicinal chemistry to alter properties like metabolism and solubility. The ketone and carboxylic acid functionalities provide reactive sites for introducing a variety of pharmacophores. A common strategy involves converting the parent acid into more complex structures, such as hybrids with other known bioactive moieties. For example, derivatives of similar cyclohexanone (B45756) structures have been synthesized and evaluated for their potential in treating diseases like ovarian cancer, demonstrating how a simple cyclic ketone can be the starting point for developing complex therapeutic candidates. preprints.org

The design process often utilizes computational tools, like molecular docking, to predict how newly designed analogs will bind to a target protein before they are synthesized. mdpi.com This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.

Table 1: Examples of Rationally Designed Analog Classes

| Parent Scaffold | Bioactive Target Class | Modification Strategy | Resulting Analog Class |

| Cyclohexanone | Protein Kinases | Attachment of heterocyclic moieties | Kinase Inhibitors |

| Propionic Acid | Nuclear Receptors | Esterification and amidation | Receptor Modulators |

| Cyclohexanone | Deubiquitinases (DUBs) | Introduction of Michael acceptors | Covalent Enzyme Inhibitors units.it |

| Cyclohexanone | Various Cancers | Derivatization with amino acids | Amino Acid Conjugates preprints.org |

Structural Modifications of the Cyclohexane Ring System

The cyclohexane ring and its ketone group are primary sites for structural modification. These changes can alter the molecule's shape, polarity, and reactivity.

A fundamental transformation is the reduction of the ketone to a secondary alcohol, yielding 3-(4-hydroxycyclohexyl)propionic acid. This introduces a new chiral center and a hydroxyl group that can act as a hydrogen bond donor, significantly altering potential biological interactions. This alcohol can be further derivatized, for example, by converting it into a tosylate. oregonstate.edu This tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions to introduce a wider range of functional groups onto the ring. oregonstate.edu

More drastic modifications can involve ring-opening reactions. Under certain oxidative conditions, the cyclohexane ring can be cleaved. For example, the Baeyer-Villiger oxidation of cyclohexanone derivatives using a peroxy acid can yield a caprolactone, transforming the six-membered carbon ring into a seven-membered ring containing an oxygen atom. researchgate.net This changes the core scaffold of the molecule entirely, leading to a different class of compounds with distinct properties.

Table 2: Key Reactions for Modifying the Cyclohexane Ring

| Reaction | Reagents | Product Functional Group | Significance | Reference |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces chirality and H-bonding capability | oregonstate.edu |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate | Creates an excellent leaving group for substitution | oregonstate.edu |

| Baeyer-Villiger Oxidation | mCPBA, Peroxy acids | Ester (Lactone) | Ring expansion and scaffold alteration | researchgate.net |

| Reductive Amination | NH₃, H₂, Catalyst | Amine | Introduces a basic center | google.com |

Chain Elongation and Functional Group Interconversion Strategies

The propionic acid side chain is another key site for modification through functional group interconversion (FGI) and chain manipulation. FGI is the process of converting one functional group into another without altering the carbon skeleton. imperial.ac.uk

The carboxylic acid of this compound can be readily converted into a variety of other functional groups.

Esterification : Reaction with an alcohol (e.g., ethanol) under acidic conditions yields the corresponding ester, such as ethyl 3-(4-oxocyclohexyl)propanoate. nih.gov Esters are often used as prodrugs to improve bioavailability.

Reduction : The carboxylic acid or its ester derivative can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to form the primary alcohol, 3-(4-oxocyclohexyl)propanol. oregonstate.edu

Amidation : Reaction with an amine using coupling agents results in the formation of an amide, introducing new substituents and hydrogen bonding patterns.

Halogenation : The carboxylic acid can be converted to an acyl halide, a highly reactive intermediate for further synthesis.

These interconversions are fundamental tactics in multi-step synthesis. imperial.ac.ukub.edu For example, reducing the acid to an alcohol, converting the alcohol to a halide, and then reacting it with a nucleophile like cyanide allows for the elongation of the carbon chain by one carbon atom.

Comparative Studies with Positional Isomers and Homologs in Synthetic Pathways

Understanding the properties and synthesis of positional isomers is crucial in organic chemistry. docbrown.info A key positional isomer of this compound is 3-(2-oxocyclohexyl)propanoic acid, where the side chain is attached to the carbon adjacent to the ketone.

The synthesis of this 2-substituted isomer often requires a different strategic approach. A common method is the Stork enamine synthesis, where cyclohexanone is first reacted with a secondary amine (like morpholine (B109124) or pyrrolidine) to form an enamine. lookchem.com This enamine then acts as a nucleophile in a Michael addition reaction with an α,β-unsaturated ester like methyl acrylate, leading to the formation of methyl 3-(2-oxocyclohexyl)propanoate after hydrolysis. lookchem.com This contrasts with syntheses of the 4-substituted isomer, which might start from 4-substituted phenols or other precursors where the 1,4-substitution pattern is already established.

The difference in the substituent's position has significant chemical consequences. The protons on the carbon between the ketone and the side chain in the 2-isomer are acidic and can be removed by a base, allowing for further reactions at that position. The 4-isomer lacks this feature as the side chain is too far from the ketone to electronically influence the alpha-protons in the same way. These structural differences lead to distinct chemical reactivity and potentially different biological activity profiles. docbrown.info

Table 3: Comparison of 4-Substituted vs. 2-Substituted Isomers

| Feature | This compound | 3-(2-Oxocyclohexyl)propionic Acid |

| Structure | Propionic acid chain at C-4 relative to the ketone. | Propionic acid chain at C-2 relative to the ketone. |

| Symmetry | Possesses a plane of symmetry through the functional groups. | Asymmetric (chiral center at C-2). |

| Typical Synthesis | Hydrogenation of corresponding phenol (B47542) derivatives. | Stork enamine alkylation of cyclohexanone. lookchem.com |

| Key Reactivity | Reactions centered on the isolated ketone and carboxylic acid. | Enolization possible towards the C-2 substituent, allowing for further alkylation/reactions at C-2. |

Advanced Spectroscopic and Analytical Techniques for Research on 3 4 Oxocyclohexyl Propionic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(4-Oxocyclohexyl)propionic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In ¹H NMR spectroscopy, the protons of this compound will exhibit characteristic chemical shifts and coupling patterns. The protons on the cyclohexanone (B45756) ring adjacent to the ketone (α-protons) are expected to be deshielded and appear at a lower field, typically in the range of δ 2.1–2.5 ppm. The protons of the propionic acid side chain will also have distinct signals. The carboxylic acid proton itself is highly deshielded and typically appears as a broad singlet at a chemical shift between δ 10–12 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the cyclohexanone ring will have a characteristic chemical shift in the downfield region, typically around 211-215 ppm. The carbonyl carbon of the carboxylic acid will also be in the downfield region, but at a slightly different chemical shift, usually around 175-180 ppm. The remaining methylene (B1212753) and methine carbons of the cyclohexane (B81311) ring and the propionic acid chain will appear at higher field strengths.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This network of correlations provides definitive evidence for the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Cyclohexanone C=O | - | ~211-215 |

| Carboxylic Acid C=O | - | ~175-180 |

| Carboxylic Acid OH | ~10-12 (broad s) | - |

| Cyclohexanone α-CH₂ | ~2.1-2.5 (m) | ~40-50 |

| Propionic Acid α-CH₂ | ~2.3 (t) | ~30-35 |

| Propionic Acid β-CH₂ | ~1.7 (m) | ~25-30 |

| Cyclohexanone other CH/CH₂ | ~1.5-2.0 (m) | ~25-40 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecular ion peak ([M]⁺) will be observed, confirming the molecular weight of the compound. For this compound (C₉H₁₄O₃), the expected molecular weight is approximately 170.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). libretexts.org For this compound, fragmentation of the cyclohexane ring is also expected. Cleavage of the bonds adjacent to the carbonyl group in the ring is a common fragmentation pathway for cyclohexanones.

Different ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). nih.govmdpi.com EI is a "hard" ionization technique that often leads to extensive fragmentation, providing detailed structural information. mdpi.com ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight. nih.govtheanalyticalscientist.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion |

| 153 | [M - OH]⁺ | Loss of hydroxyl radical |

| 125 | [M - COOH]⁺ | Loss of carboxyl group |

| 97 | [C₆H₉O]⁺ | Fragment from cyclohexanone ring |

| 73 | [C₃H₅O₂]⁺ | Propionic acid fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. triprinceton.orgnih.gov Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules. apacwomen.ac.inlibretexts.org

In the IR spectrum of this compound, characteristic absorption bands for the ketone and carboxylic acid functional groups will be observed. The carbonyl (C=O) stretching vibration of the cyclohexanone will typically appear as a strong band in the region of 1700-1725 cm⁻¹. The carbonyl stretching of the carboxylic acid will also be in this region, often slightly higher in frequency, around 1700-1730 cm⁻¹. The O-H stretching vibration of the carboxylic acid will be a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

Raman spectroscopy provides complementary information. While the C=O stretching vibrations are also observable in the Raman spectrum, they are often weaker than in the IR spectrum. However, C-C bond vibrations and symmetric stretching modes, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 3: Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak/Not observed | Strong (IR) |

| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O stretch (Ketone) | 1700-1725 | 1700-1725 | Strong (IR), Medium (Raman) |

| C=O stretch (Carboxylic Acid) | 1700-1730 | 1700-1730 | Strong (IR), Medium (Raman) |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium | Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or isomers. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. shimadzu.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. aocs.org The retention time of the compound can be used for its identification and the peak area can be used for its quantification. aocs.org By using a suitable detector, such as a UV detector (as the carbonyl group has a weak UV absorbance) or a mass spectrometer (LC-MS), high sensitivity and selectivity can be achieved. shimadzu.com HPLC is also a powerful tool for separating isomers if they have different polarities.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net To analyze this compound by GC, it is often necessary to derivatize the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester. oregonstate.edu This prevents peak tailing and improves the chromatographic performance. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction or for a quick assessment of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value can be used for preliminary identification.

Table 4: Overview of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier | UV, MS | Purity assessment, quantification, isomer separation |

| GC | Polar (e.g., Carbowax) or non-polar (e.g., DB-5) capillary column | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment of derivatized compound |

| TLC | Silica gel | Hexane/Ethyl Acetate mixture | UV light, staining agents | Reaction monitoring, rapid purity check |

Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism) for Enantiomeric Excess Determination

If this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical spectroscopy techniques are crucial for determining the enantiomeric excess (ee) of a sample.

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound and its concentration. By comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de The CD spectrum provides information about the stereochemistry of the molecule and can be a powerful tool for determining the absolute configuration of a chiral center, often in conjunction with computational methods. researchgate.net For α-chiral cyclohexanones, CD spectroscopy can be a rapid method for determining enantiomeric excess. nih.gov The sign and magnitude of the Cotton effect in the CD spectrum are related to the enantiomeric composition of the sample. researchgate.net

Table 5: Chiroptical Techniques for Enantiomeric Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Polarimetry | Measures the rotation of plane-polarized light. fz-juelich.de | Specific rotation, enantiomeric excess. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. fz-juelich.de | Cotton effect, absolute configuration, enantiomeric excess. researchgate.net |

Theoretical and Computational Investigations of 3 4 Oxocyclohexyl Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-Oxocyclohexyl)propionic acid. These computational methods, rooted in quantum mechanics, provide insights into the molecule's electronic structure and energetics, which dictate its reactivity and behavior. northwestern.edu

Electronic Structure: The electronic structure of a molecule is determined by the arrangement of its electrons in various molecular orbitals. For this compound, key aspects of its electronic structure include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of its chemical bonds.

Calculations such as Density Functional Theory (DFT) are employed to model these properties. epstem.net For instance, the B3LYP functional with a 6-31G basis set is a common method used for such investigations. epstem.net These calculations can reveal the locations of high electron density, which are typically associated with the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. Conversely, regions of low electron density indicate sites prone to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter derived from these calculations. epstem.net A smaller gap suggests that the molecule can be more easily excited, influencing its reactivity and spectroscopic properties. For this compound, the HOMO is likely localized on the oxygen atoms, while the LUMO may be centered on the carbonyl carbon and the carboxylic acid group.

Energetics: Quantum chemical calculations also provide valuable information about the molecule's energetics, including its total energy, heat of formation, and the relative energies of different conformations. epstem.net By optimizing the geometry of the molecule, researchers can identify the most stable (lowest energy) conformation. For this compound, this involves determining the preferred orientation of the propionic acid side chain relative to the cyclohexanone (B45756) ring.

These energetic calculations are essential for understanding reaction thermodynamics, predicting the feasibility of chemical reactions, and determining the relative stability of isomers and tautomers. For example, the keto-enol tautomerism of the cyclohexanone ring can be investigated by calculating the relative energies of the keto and enol forms.

| Calculated Property | Typical Computational Method | Significance |

|---|---|---|

| Electron Density Distribution | DFT (e.g., B3LYP/6-31G) | Identifies nucleophilic and electrophilic sites. |

| HOMO-LUMO Energies | DFT, Hartree-Fock | Indicates chemical reactivity and electronic transition energies. |

| Molecular Orbital Shapes | DFT, Hartree-Fock | Visualizes the regions of electron occupancy and bonding/antibonding character. |

| Total Energy | DFT, MP2, CCSD(T) | Determines the overall stability of the molecule. nih.gov |

| Heat of Formation | Semi-empirical methods, DFT | Provides thermodynamic data for chemical reactions. |

| Conformational Energies | DFT, Molecular Mechanics | Identifies the most stable three-dimensional structure. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational approach to explore the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

Conformational Analysis: The flexibility of the cyclohexyl ring and the propionic acid side chain allows this compound to adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. For instance, the chair and boat conformations of the cyclohexanone ring, as well as the rotational isomers (rotamers) of the propionic acid chain, can be studied. The simulations can reveal the probability of finding the molecule in a particular conformation at a given temperature.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound interact with each other. MD simulations can elucidate the nature and strength of these intermolecular forces, which include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations can show the formation and breaking of hydrogen bonds between molecules, leading to the formation of dimers or larger aggregates.

Dipole-Dipole Interactions: The polar carbonyl group gives the molecule a dipole moment, leading to dipole-dipole interactions that influence the packing of molecules in the solid state and the structure of the liquid.

By simulating the molecule in different solvents, MD can also provide insights into solute-solvent interactions, which are critical for understanding solubility and reaction kinetics in solution.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of stable and metastable conformers. | Understanding molecular shape and flexibility. |

| Radial Distribution Functions | Describes the probability of finding a neighboring molecule at a certain distance. | Characterizes the local structure in liquids and solutions. |

| Hydrogen Bond Analysis | Quantifies the extent and lifetime of hydrogen bonds. | Explains properties like boiling point and viscosity. |

| Diffusion Coefficient | Measures the translational mobility of the molecule. | Relates to mass transport properties. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. epstem.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. epstem.net By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular functional groups, such as the C=O of the ketone, the C=O of the carboxylic acid, and the O-H of the carboxylic acid. Comparing the calculated frequencies and intensities with an experimental IR spectrum helps to confirm the molecular structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculations provide theoretical chemical shift values for each nucleus in the molecule. epstem.net Comparing these predicted shifts with experimental NMR data is a powerful tool for structure elucidation and for assigning the signals in the experimental spectrum to specific atoms in the molecule. epstem.net Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or conformational averaging.

Other Spectroscopic Techniques: Computational methods can also be used to predict other spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transition energies. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G) | Functional group identification and structural confirmation. epstem.net |

| ¹H and ¹³C NMR | Chemical Shifts | GIAO, DFT | Structural elucidation and signal assignment. epstem.net |

| UV-Vis | Electronic Transition Energies and Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Prediction of absorption maxima and electronic structure analysis. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and locating transition states, researchers can gain a detailed understanding of reaction kinetics and selectivity. arxiv.org

Reaction Pathways: A reaction pathway, or reaction coordinate, describes the energetic changes that occur as reactants are converted into products. Computational methods can be used to map out the potential energy surface for a given reaction, identifying the minimum energy path that the reaction is likely to follow. This allows for the identification of any intermediates that may be formed during the course of the reaction.

Transition States: The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. arxiv.org Locating the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. Various computational algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find these saddle points on the potential energy surface.

For this compound, computational modeling could be applied to study a variety of reactions, including:

Reduction of the ketone: Modeling the reaction with reducing agents like sodium borohydride (B1222165) to form 3-(4-hydroxycyclohexyl)propionic acid.

Esterification of the carboxylic acid: Investigating the mechanism of reaction with an alcohol under acidic conditions.

Reactions at the α-carbon: Studying the mechanism of enolate formation and subsequent alkylation or aldol (B89426) reactions.

By understanding the intricate details of these reaction pathways and transition states, chemists can better predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic routes.

| Computational Task | Information Obtained | Significance |

|---|---|---|

| Potential Energy Surface (PES) Scan | Mapping of energy as a function of molecular geometry. | Identifies reaction coordinates and possible reaction channels. |

| Transition State (TS) Search | Geometry and energy of the highest point on the reaction path. | Allows for the calculation of activation energies and reaction rates. arxiv.org |

| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the minimum energy path from the transition state to reactants and products. | Confirms that the located transition state connects the desired reactants and products. |

| Catalyst Modeling | Investigates how a catalyst lowers the activation energy. | Aids in the design of more effective catalysts. |

Biochemical Research Applications and Biotransformations of 3 4 Oxocyclohexyl Propionic Acid

Enzymatic Modifications and Biocatalytic Synthesis Studies

The presence of a ketone and a carboxylic acid group makes 3-(4-Oxocyclohexyl)propionic acid a suitable substrate for various enzymatic modifications. Biocatalysis, the use of enzymes in organic synthesis, offers highly selective and environmentally benign routes to chiral molecules. researchgate.netcore.ac.uk

Research in biocatalysis has explored the enzymatic reduction of keto groups and the synthesis of carboxylic acids from nitrile precursors. The ketone group of this compound can be a target for stereoselective reduction by oxidoreductases, such as ketone reductases or alcohol dehydrogenases. This process can yield chiral hydroxy acids, which are valuable building blocks for pharmaceuticals. For instance, the asymmetric bioreduction of similar cyclic γ-keto esters using ene-reductases from the Old Yellow Enzyme family is known to proceed with excellent stereoselectivity. researchgate.net Similarly, microbial reduction of related cyclic ketones, such as diethyl 2-(3-oxocyclohexyl)malonate, has been demonstrated using whole-cell biocatalysts like Yarrowia lipolytica, yielding the corresponding hydroxy compound. mdpi.com

Another significant area of biocatalytic synthesis is the use of nitrilases. magtech.com.cn These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids under mild conditions. magtech.com.cn A potential biocatalytic synthesis route for this compound could, therefore, involve the nitrilase-mediated hydrolysis of 3-(4-oxocyclohexyl)propanenitrile. This approach aligns with the principles of green chemistry by offering high conversion efficiency and selectivity. magtech.com.cn

Table 1: Potential Enzymatic Modifications of this compound and its Precursors

| Enzyme Class | Reaction Type | Substrate/Precursor | Product | Significance in Research |

|---|---|---|---|---|

| Oxidoreductases | Ketone Reduction | This compound | 3-(4-Hydroxycyclohexyl)propionic acid | Synthesis of chiral hydroxy acids. researchgate.netmdpi.com |

| Nitrilases | Nitrile Hydrolysis | 3-(4-Oxocyclohexyl)propanenitrile | This compound | Green synthesis of carboxylic acids. magtech.com.cn |

| Lipases | Ester Hydrolysis | Esters of this compound | This compound | Kinetic resolution to obtain enantiopure forms. core.ac.uk |

Role as a Precursor or Metabolite in Model Biological Pathways

In biochemical research, this compound can serve as a precursor molecule in chemoenzymatic pathways designed to synthesize more complex, biologically active compounds. It is recognized as a useful intermediate in organic synthesis, a role that extends to its use in model biological systems. For example, derivatives of similar structures have been used to synthesize compounds with potential neurotropic activity that promote nerve regeneration. acs.org

While not a primary metabolite in central metabolic pathways, it can be considered a secondary metabolite. uzh.ch Secondary metabolites are compounds that are not essential for an organism's survival but may confer functional advantages. uzh.ch Propionic acid itself is a well-known end-product of microbial digestion of carbohydrates in the gastrointestinal tract of mammals. It is plausible that this compound could arise as a metabolite from the microbial degradation of larger, more complex alicyclic or aromatic compounds, such as certain polyphenols or their derivatives, in a manner analogous to how gut microbiota metabolize other dietary compounds. mdpi.comnih.gov For instance, the gut microbiota can convert ferulic acid into 3-(4-hydroxy-3-methoxyphenyl)propionic acid. semanticscholar.org

Investigation of Interactions with Isolated Biomolecules (e.g., enzymes, receptors) at a Mechanistic Level

The specific functional groups of this compound allow for potential interactions with various biomolecules. The propanoic acid group can interact with enzymes and other proteins, potentially affecting their function and activity, while the ketone group can participate in various biochemical reactions.

At a mechanistic level, the carboxylic acid moiety can form hydrogen bonds and ionic interactions within the active or binding sites of proteins. This is a common interaction mode for many enzyme inhibitors and receptor ligands. Although specific targets for this compound are not extensively documented, the broader class of propionic acids is known to interact with specific biological targets. For example, propionic acid is a known signaling molecule that activates G protein-coupled receptors (GPCRs), particularly GPR41, which is involved in regulating lipid metabolism and glucose homeostasis. nih.govbiocrates.com

Furthermore, the cyclohexanone (B45756) scaffold is a structural motif found in various compounds investigated for their interaction with enzymes. For example, a compound with a related bis(benzylidene)cyclohexanone structure has been studied as an inhibitor of the deubiquitinating enzyme UCHL5, which is involved in the ubiquitin-proteasome protein degradation pathway. nih.gov This suggests that the cyclohexanone ring of this compound could potentially serve as a scaffold for designing molecules that interact with specific enzyme active sites.

Table 2: Potential Biomolecular Interactions of this compound

| Biomolecule Class | Potential Interaction | Functional Group Involved | Potential Effect | Reference for Principle |

|---|---|---|---|---|

| Enzymes | Active site binding/inhibition | Carboxylic acid, Ketone | Modulation of enzyme activity. | nih.gov |

| Receptors (GPCRs) | Ligand binding | Carboxylic acid | Activation of signaling pathways (e.g., GPR41). | nih.govbiocrates.comnih.gov |

| Transporters | Substrate binding | Carboxylic acid | Cellular uptake/efflux. | nih.gov |

Metabolic Pathway Elucidation in Prokaryotic and Eukaryotic Systems (in vitro, non-clinical)

The metabolic fate of this compound can be explored in both prokaryotic and eukaryotic model systems to understand its biotransformation.

In Prokaryotic Systems: Bacteria possess diverse metabolic capabilities. Propionic acid is a primary fermentation product for many bacteria, notably those of the genus Propionibacterium, which utilize the Wood-Werkman cycle. mdpi.comnih.gov In other bacteria like E. coli, propionyl-CoA, the activated form of propionic acid, can be metabolized through the methylcitrate cycle to pyruvate. semanticscholar.org It is conceivable that if this compound were introduced to a microbial environment, it could be activated to its Coenzyme A thioester, 3-(4-Oxocyclohexyl)propionyl-CoA. Subsequent metabolism could involve the reduction of the oxo-group and/or degradation of the side chain via β-oxidation, a common pathway for fatty acid breakdown. Gut microbiota, for example, are known to metabolize complex dietary polyphenols into simpler phenolic acids, like 3-(3-hydroxyphenyl)propionic acid, through various reduction and degradation reactions. mdpi.comfoodandnutritionresearch.net

In Eukaryotic Systems (in vitro): In mammalian cells, the metabolism of propionic acid begins with its conversion to propionyl-CoA. This intermediate is a crucial node in cellular metabolism, as it is formed during the catabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, threonine, and methionine). nih.gov Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

An in vitro study using a eukaryotic cell line could elucidate the metabolic pathway of this compound. A plausible hypothetical pathway would involve:

Activation: Conversion to 3-(4-Oxocyclohexyl)propionyl-CoA by an acyl-CoA synthetase.

Ring Modification: Enzymatic reduction of the ketone to a hydroxyl group by a reductase, creating a diastereomeric mixture of 3-(4-hydroxycyclohexyl)propionic acid.

Side-Chain Degradation: The propionyl-CoA side chain cannot undergo classical β-oxidation directly. It would likely be catabolized via the established pathway for propionyl-CoA, leading to succinyl-CoA and subsequent entry into the TCA cycle.

These proposed pathways in both prokaryotic and eukaryotic systems are based on well-established metabolic principles for similar molecules and provide a framework for future non-clinical in vitro investigations.

Applications of 3 4 Oxocyclohexyl Propionic Acid As a Versatile Synthetic Intermediate

Utility in the Total Synthesis of Complex Organic Frameworks

The unique structural arrangement of 3-(4-Oxocyclohexyl)propionic acid, featuring a reactive ketone on a cyclohexane (B81311) ring and a flexible propionic acid side chain, makes it a powerful tool for constructing complex polycyclic and heterocyclic frameworks.

One notable application is in the synthesis of bicyclic compounds. Research has demonstrated the conversion of methyl 3-(4-oxocyclohexyl)propanoate, the methyl ester of the title compound, into the bicyclo[3.3.1]nonane framework. oregonstate.edu This transformation involves a series of steps including reduction of the ketone, conversion to a tosylate, and an intramolecular cyclization where the enolate of the ester attacks the tosylate-bearing carbon, effectively stitching the side chain to the ring to form a second, larger ring. oregonstate.edu This strategic use of the compound's inherent functionalities highlights its utility in creating strained and complex ring systems from a relatively simple starting material.

Furthermore, this compound has been employed as a key starting material in the synthesis of precursors to γ-secretase inhibitors, which are a class of drugs investigated for the treatment of Alzheimer's disease. acs.orgnih.gov In a multi-step synthesis, the compound undergoes a Grignard reaction at its ketone functional group, followed by further transformations. acs.org The cyclohexane ring and the propionic acid side chain form the core scaffold upon which the rest of the complex inhibitor molecule is built. The ability to control the stereochemistry at the newly formed hydroxyl center during the Grignard addition is crucial for the ultimate biological activity of the final product. acs.org

Derivatives of this acid are also central to the synthesis of other complex molecules. For instance, a related compound, (R)-3-(1-methyl-2-oxocyclohexyl)propanoic acid, serves as a precursor in the palladium-catalyzed synthesis of α-vinyl quaternary carbonyl compounds, which are then used in the total synthesis of natural products like (−)-aspewentin B. nih.gov

Role as a Building Block in the Development of Research Probes

The scaffold of this compound is a valuable starting point for the synthesis of chemical probes used to investigate biological processes. By chemically modifying the ketone and carboxylic acid groups, researchers can create a diverse library of molecules with specific biological targets.

Derivatives of the core structure have been developed as potential anticancer agents. nih.gov For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their ability to reduce cancer cell viability and migration. nih.gov The synthetic flexibility of the propanoic acid moiety allows for the creation of amide bonds and the introduction of various heterocyclic structures, which can be tailored to enhance biological activity and target specificity. nih.gov

In the field of neuroscience, derivatives have been synthesized to act as neurotropic agents, which can induce neurite and axon growth. nih.gov A specific derivative, 3-(3-allyl-2-methylenecyclohexyl) propanoic acid, was synthesized and studied for its neurotropic effects on neuronal cultures. nih.govacs.org Such compounds serve as valuable research probes for understanding nerve regeneration and for the potential development of treatments for polyneuropathies. nih.gov The synthesis of these complex probes often begins with a cyclohexanone-containing precursor, demonstrating the foundational importance of the this compound structure.

The following table summarizes examples of research probes developed from related structures:

| Probe Type | Core Structure | Application Area | Research Finding |

| Anticancer Candidate | 3-((4-hydroxyphenyl)amino)propanoic acid | Oncology | Certain derivatives reduce cancer cell viability and migration. nih.gov |

| Neurotropic Agent | 3-(3-allyl-2-methylenecyclohexyl) propanoic acid | Neuroscience | Induces neurite outgrowth in neuronal cell models. nih.gov |

| γ-Secretase Inhibitor | 1,1,4-trisubstituted cyclohexane | Alzheimer's Disease | Serves as a key precursor for inhibitors that lower Aβ levels. acs.org |

Application in the Construction of Advanced Materials Precursors

The bifunctional nature of this compound and its derivatives makes them suitable as monomers or precursors for the synthesis of advanced polymers and materials. bldpharm.combldpharm.com The carboxylic acid can participate in condensation polymerization reactions, while the ketone provides a site for further modification or cross-linking.

A significant application lies in the production of polyamides, a class of polymers known for their high performance, exemplified by materials like Nylon. libretexts.org Polyamides are formed from the reaction of diamines with dicarboxylic acids. libretexts.orggoogle.com While not a dicarboxylic acid itself, derivatives of 3-(oxo-cyclohexyl)-propionic acid can be chemically converted into monomers suitable for polyamide synthesis. For example, related structures are used to create ω-functionalized nonanoic acids, which are valuable monomers for producing specialty polyamides like nylon-9. This process involves steps such as a Baeyer-Villiger rearrangement of the cyclohexanone (B45756) ring.

The general classification of this compound as a "Polymer Science Material Building Block" by chemical suppliers underscores its recognized potential in this field. bldpharm.com Its structure can be incorporated into polymer backbones to impart specific properties such as altered thermal stability, rigidity due to the cyclic group, and chemical reactivity for post-polymerization modifications.

| Material | Precursor Type | Polymerization Method | Resulting Polymer |

| Specialty Polyamides | ω-functionalized nonanoic acids | Condensation Polymerization | Nylon-9 |

Development of Novel Reagents and Catalysts Utilizing its Structural Features

The distinct ketone and carboxylic acid functionalities of this compound provide a platform for the rational design of novel reagents and catalysts. While direct, widespread application as a catalyst itself is not extensively documented, its structure is amenable to the creation of more complex molecules that serve these roles.

The carboxylic acid group can be used to anchor the molecule to a solid support or to another molecular scaffold, while the ketone can be transformed into a catalytically active site or a coordinating group for a metal center. This strategy is common in the development of heterogeneous catalysts or complex ligands. For instance, the ketone can be converted into a chiral alcohol or amine, which can then act as a ligand for asymmetric metal catalysis. The development of such catalytic systems often relies on controlling the steric and electronic environment around a metal center, a task for which ligands with well-defined, rigid backbones like the cyclohexyl ring are well-suited. beilstein-journals.org

Furthermore, the dual functionalities allow for the synthesis of bifunctional molecules. For example, the acid could be converted to an ester or amide that contains a phosphine (B1218219) group, while the ketone is reduced to a hydroxyl group. The resulting molecule could act as a phosphine-alkoxide ligand, capable of binding to a metal center through two different points. Such "ancillary ligands" are crucial in modern catalysis for controlling the reactivity and selectivity of organometallic catalysts used in reactions like polymerizations. d-nb.info

The potential for creating such specialized molecules makes this compound a valuable, though foundational, component in the toolkit for developing next-generation reagents and catalysts.

常见问题

Q. What are the recommended synthetic routes for 3-(4-Oxocyclohexyl)propionic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclohexanone derivatives as starting materials. For example, Friedel-Crafts acylation or conjugate addition strategies using 4-oxocyclohexanecarboxylic acid precursors may be employed. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), temperature control (25–60°C), and catalysts (e.g., Lewis acids like AlCl₃). Yield and purity can be assessed via HPLC or GC-MS, with purity thresholds >95% recommended for biological studies. Post-synthesis purification via recrystallization or column chromatography is critical to remove keto-enol tautomerization byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the cyclohexyl oxo group and propionic acid chain connectivity.

- FT-IR : Detect carbonyl stretching vibrations (C=O at ~1700 cm) and carboxylic acid O-H bonds (~2500–3000 cm).

- Mass Spectrometry : LC-ESI-QTOF for accurate mass determination and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group).

Computational methods like DFT can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .

Advanced Research Questions

Q. What experimental strategies are effective for studying this compound’s role in enzyme inhibition or metabolic pathways?

- Methodological Answer :

- Enzyme Assays : Test inhibitory effects on aldose reductase or cytochrome P450 enzymes using spectrophotometric assays (e.g., NADPH oxidation rates for P450). Compare results with structurally similar compounds like 3-(2-Oxo-cyclohexyl)propionic acid (3-OCP), which inhibits aldose reductase at IC₅₀ ~10 µM .

- Metabolic Tracing : Use C-labeled this compound in cell cultures to track incorporation into tricarboxylic acid (TCA) cycle intermediates via LC-MS metabolomics.

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Tautomerization : The 4-oxo group may undergo keto-enol tautomerism, altering spectral signatures. Use low-temperature NMR or X-ray crystallography to stabilize the dominant form.

- Batch Variability : Ensure synthetic reproducibility by standardizing starting materials (e.g., CAS 4883-70-9) and purification protocols. Cross-validate bioactivity data across multiple cell lines or enzyme sources .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。